Advanced Characterization of (Z,Z)-5,11-Eicosadienoic Acid in Pinus koraiensis
Advanced Characterization of (Z,Z)-5,11-Eicosadienoic Acid in Pinus koraiensis
A Technical Guide for Lipid Chemists and Pharmacognosists[1]
Executive Summary
The seed oil of Pinus koraiensis (Korean Pine) is a premier source of polymethylene-interrupted fatty acids (PMI-FAs), most notably Pinolenic acid (5,9,12-18:3).[1] However, the lipid profile contains a complex matrix of elongation and desaturation metabolites that are frequently misidentified. Among these, (Z,Z)-5,11-Eicosadienoic acid (5,11-20:2) —often referred to as Keteleeronic acid —represents a critical biosynthetic intermediate and bioactive marker.[1]
This guide provides a definitive protocol for the extraction, isolation, and structural validation of 5,11-20:2. Unlike standard methylene-interrupted PUFAs (e.g., Linoleic, Arachidonic), PMI-FAs possess double bonds separated by more than one methylene group, rendering standard FAME (Fatty Acid Methyl Ester) GC-MS analysis insufficient for strict structural proof.[1] This guide establishes a self-validating workflow utilizing Silver-Ion Chromatography and DMOX derivatization.
The Target Analyte: Chemical Profile
Systematic Name: (5Z,11Z)-icosa-5,11-dienoic acid
Trivial Name: Keteleeronic Acid
Shorthand: 5,11-20:2
Molecular Formula: C₂₀H₃₆O₂
Key Structural Feature: A "Polymethylene-Interrupted" (PMI) structure where the double bonds at
Matrix Challenge: In P. koraiensis, 5,11-20:2 exists at low abundance (0.5% – 2.0%) amidst high concentrations of Linoleic acid (18:2n-6) and Pinolenic acid.[1] It co-elutes with other C20 isomers in low-resolution chromatography, necessitating specific fractionation steps.[1]
Biosynthetic Context
To identify 5,11-20:2, one must understand its origin.[1] It is not a product of the standard n-6 pathway.[1] Instead, it arises from the elongation of Oleic acid followed by
Figure 1: Biosynthetic divergence in Pinus species. The target analyte (Green) is formed via the "Oleic Acid" branch, distinguishing it from the Sciadonic acid pathway (Grey).
Analytical Workflow: The "Double-Derivatization" Protocol
Standard FAME analysis is prone to false positives due to the similarity in retention times between 5,11-20:2, 7,11-20:2, and 11,14-20:[1]2. The following protocol ensures absolute identification.
Phase A: Lipid Extraction & Methylation
-
Extraction: Homogenize P. koraiensis seeds in Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Phase Separation: Add 0.88% KCl solution to induce phase separation. Collect the lower organic phase.
-
Methylation: Evaporate solvent under N₂. Resuspend lipid in 1% H₂SO₄ in Methanol. Heat at 50°C for 2 hours.
-
Why Acid Catalysis? Base-catalyzed methylation (e.g., KOH/MeOH) does not transesterify free fatty acids or sphingolipids efficiently.[1] Acid catalysis ensures total fatty acid recovery.
-
Phase B: Silver-Ion (Ag-Ion) Fractionation
Crucial Step:[1] FAMEs are separated based on the number and geometry of double bonds.
-
Stationary Phase: Ag-Ion Solid Phase Extraction (SPE) cartridge or Ag-HPLC column (Nucleosil 100-5 SA).[1]
-
Elution Gradient:
-
Fraction 1 (Saturates): 100% Hexane.
-
Fraction 2 (Monoenes): 95:5 Hexane/Acetone.
-
Fraction 3 (Dienes - TARGET): 90:10 Hexane/Acetone.[1] Collect this fraction.
-
Fraction 4 (Trienes/Pinolenic): 80:20 Hexane/Acetone.
-
Phase C: DMOX Derivatization
To pinpoint the double bond locations, convert the Fraction 3 FAMEs into 4,4-dimethyloxazoline (DMOX) derivatives.
-
Add 500 mg 2-amino-2-methyl-1-propanol to the FAME residue.[1]
-
Heat at 180°C for 1 hour (anhydrous conditions).
-
Extract with diethyl ether/hexane; wash with water to remove excess amine.
-
Dry over anhydrous Na₂SO₄.
Mass Spectrometry Identification Criteria
The DMOX derivative provides a specific fragmentation pattern in GC-MS (EI mode, 70eV) that allows "reading" the structure from the carboxyl end to the terminal methyl.
GC-MS Parameters
-
Column: Non-polar capillary column (DB-5MS or HP-5), 30m x 0.25mm. Note: Polar columns (Wax) are less stable for DMOX derivatives.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Temp Program: 180°C (1 min)
3°C/min 300°C.
Spectral Interpretation of 5,11-20:2 DMOX
The mass spectrum must exhibit the following three mandatory features to confirm the (Z,Z)-5,11 structure:
| Feature Type | m/z Value(s) | Structural Significance |
| Molecular Ion | 333 | Confirms C20 chain with 2 double bonds (DMOX MW).[1] |
| 153, 166, 180 | Diagnostic: Specific to | |
| 236 | A mass difference of 12 amu between ions m/z 236 (C10) and m/z 248 (C11) indicates the start of the second double bond at Carbon 11. |
Visualizing the Fragmentation:
The
Figure 2: Analytical Workflow. The critical step is the Ag-Ion fractionation, which removes interference from the abundant Pinolenic acid (triene) before MS analysis.[1]
Biological Relevance & Pharmaceutical Potential
While Pinolenic acid is widely marketed for appetite suppression (via CCK release), 5,11-20:2 is emerging as a specific lipid modulator.
-
Metabolic Marker: It serves as a proxy for
-desaturase activity on non-essential fatty acid substrates (Oleic series). -
Anti-Inflammatory Potential: Like other PMI-FAs, 5,11-20:2 can replace Arachidonic acid in membrane phospholipids.[1] Because it lacks the
double bond required for Cyclooxygenase (COX) activity, it cannot be converted into inflammatory prostaglandins (Series 2), effectively acting as a competitive inhibitor of inflammation.
References
-
Wolff, R. L., et al. (1999).[3] The Seed Fatty Acid Composition and the Distribution of Δ5-Olefinic Acids in the Triacylglycerols of Some Taxares (Cephalotaxus and Podocarpus). Journal of the American Oil Chemists' Society.
-
Christie, W. W. (1998). Mass Spectrometry of Fatty Acid Derivatives: DMOX Derivatives. LipidWeb.
-
Dobson, G., & Christie, W. W. (1996). Structural analysis of fatty acids by mass spectrometry of picolinyl esters and dimethyloxazoline derivatives. Trends in Analytical Chemistry.
-
Aitzetmüller, K. (1995). Fatty acid patterns of some Gymnosperm seeds. Journal of High Resolution Chromatography.
-
Imbs, A. B., & Pham, L. Q. (1995). Fatty Acids of Pinus koraiensis Seeds.[4] Chemistry of Natural Compounds.
Sources
- 1. PlantFAdb: 20:3-delta-5c,11c,14c; Podocarpic acid; 5,11,14-Eicosatrienoic Acid, (Z,Z,Z)-; Podocarpic acid; Sciadonic acid; Calthic acid; (5Z,11Z,14Z)‑icosa-5,11,14‑trienoic acid [fatplants.net]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Influence of Korean pine (Pinus koraiensis)-seed oil containing cis-5,cis-9,cis-12-octadecatrienoic acid on polyunsaturated fatty acid metabolism, eicosanoid production and blood pressure of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
